3-cyclohexyl-N-(4-isopropylphenyl)propanamide
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Overview
Description
3-cyclohexyl-N-(4-isopropylphenyl)propanamide is an organic compound with a complex structure that includes a cyclohexyl group, a phenyl group substituted with an isopropyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(4-isopropylphenyl)propanamide typically involves the amidation of a suitable precursor. One common method involves the reaction of 4-(propan-2-yl)phenylamine with 3-cyclohexylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(4-isopropylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
3-cyclohexyl-N-(4-isopropylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(4-isopropylphenyl)propanamide involves its interaction with specific molecular targets in biological systems. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-phenylpropanamide
- N-(4-isopropylphenyl)propanamide
- Cyclohexylpropanamide
Uniqueness
3-cyclohexyl-N-(4-isopropylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C18H27NO |
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Molecular Weight |
273.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C18H27NO/c1-14(2)16-9-11-17(12-10-16)19-18(20)13-8-15-6-4-3-5-7-15/h9-12,14-15H,3-8,13H2,1-2H3,(H,19,20) |
InChI Key |
JKVFTBQTOLCVGL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2 |
Origin of Product |
United States |
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